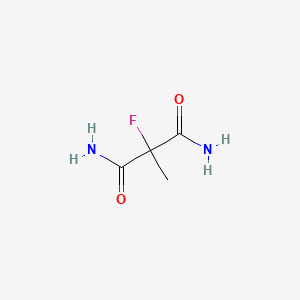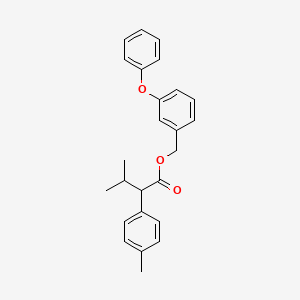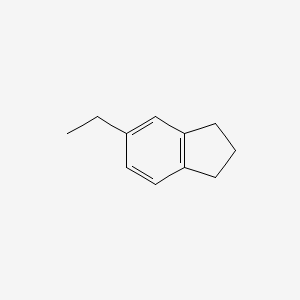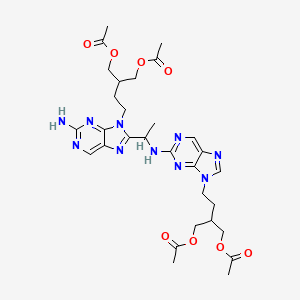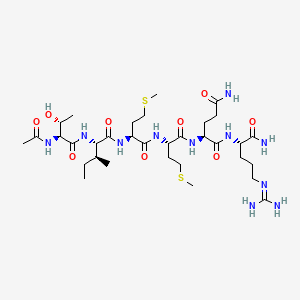
Ac-ThrIleMetMetGlnArg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-ThrIleMetMetGlnArg-NH2 is a synthetic peptide with a specific sequence of amino acids: acetylated threonine, isoleucine, methionine, methionine, glutamine, and arginine, ending with an amide group. This peptide is designed to mimic certain biological activities and is often used in research to study protein interactions, signaling pathways, and therapeutic potentials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-ThrIleMetMetGlnArg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Preparation: The synthesis begins with the attachment of the first amino acid (arginine) to a resin.
Coupling Reactions: Each subsequent amino acid (glutamine, methionine, methionine, isoleucine, and threonine) is coupled to the growing chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Acetylation: The N-terminal threonine is acetylated using acetic anhydride.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed. These machines automate the SPPS process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions
Ac-ThrIleMetMetGlnArg-NH2: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Ac-ThrIleMetMetGlnArg-NH2: has diverse applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigates protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Explores therapeutic potentials, such as antimicrobial activity, cancer treatment, and drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Ac-ThrIleMetMetGlnArg-NH2 depends on its specific application. Generally, it interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate signaling pathways, inhibit or activate enzymes, and alter cellular functions.
Comparison with Similar Compounds
Ac-ThrIleMetMetGlnArg-NH2: can be compared with other peptides like:
Ac-ThrIleMetMetGlnLys-NH2: Similar structure but with lysine instead of arginine, which may alter its charge and interaction properties.
Ac-ThrIleMetMetGlnArg-OH: Similar but without the C-terminal amide, affecting its stability and solubility.
Ac-ThrIleMetMetGlnArg-COOH: Similar but with a carboxyl group at the C-terminus, influencing its biological activity.
The uniqueness of This compound lies in its specific sequence and modifications, which confer distinct biological and chemical properties.
Properties
CAS No. |
133569-12-7 |
|---|---|
Molecular Formula |
C33H61N11O9S2 |
Molecular Weight |
820.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C33H61N11O9S2/c1-7-17(2)25(44-32(53)26(18(3)45)39-19(4)46)31(52)43-23(13-16-55-6)30(51)42-22(12-15-54-5)29(50)41-21(10-11-24(34)47)28(49)40-20(27(35)48)9-8-14-38-33(36)37/h17-18,20-23,25-26,45H,7-16H2,1-6H3,(H2,34,47)(H2,35,48)(H,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H4,36,37,38)/t17-,18+,20-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
FKIPKGFMPNHGKB-OAIYDUGDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


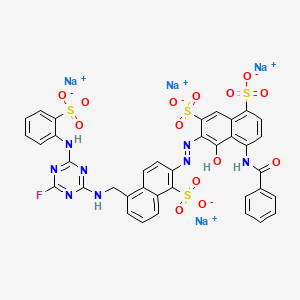
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
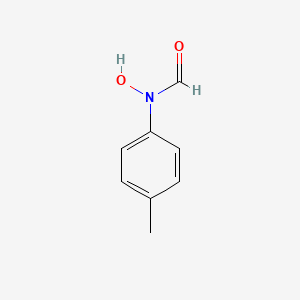

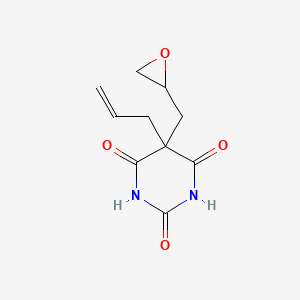
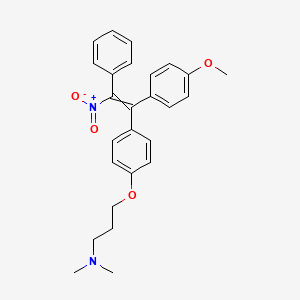
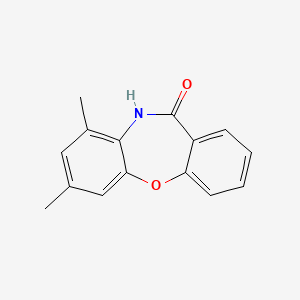
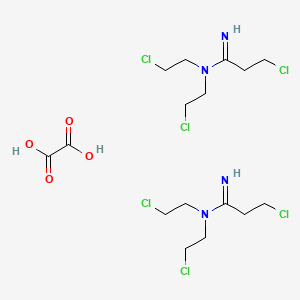
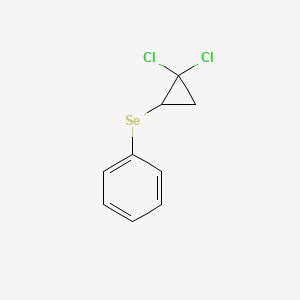
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
